5-Hydrazinylbenzene-1,3-dicarboxylic acid
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Description
Synthesis Analysis
The synthesis of derivatives and analogs of 5-Hydrazinylbenzene-1,3-dicarboxylic acid often involves reactions with metal ions to form coordination polymers. For example, the reaction of 1-aminobenzene-3,4,5-tricarboxylic acid with Cd(II) and Zn(II) ions results in the formation of new coordination polymers with diverse structures and properties, indicating the synthetic versatility of this chemical class (Shao, Meng, & Hou, 2019).
Molecular Structure Analysis
The molecular structure of coordination polymers derived from 5-Hydrazinylbenzene-1,3-dicarboxylic acid analogs can exhibit various network structures. For instance, the cadmium-based polymer shows a two-dimensional network structure, while the zinc-based polymer also forms a two-dimensional network, albeit with a different arrangement of metal ions and ligands. This diversity in structure is attributed to the different coordination modes offered by the ligands derived from aminobenzoic acid derivatives (Shao, Meng, & Hou, 2019).
Chemical Reactions and Properties
The chemical reactivity of 5-Hydrazinylbenzene-1,3-dicarboxylic acid and its derivatives is highlighted in the formation of coordination polymers and the subsequent investigation of their properties. For example, the coordination polymers exhibit interesting fluorescence properties and thermal stability, demonstrating the potential of these materials in various applications (Shao, Meng, & Hou, 2019).
Future Directions
While specific future directions for 5-Hydrazinylbenzene-1,3-dicarboxylic acid are not mentioned in the search results, dicarboxylic acids have been studied for their potential in enhancing the biodegradation of polycyclic aromatic hydrocarbons . This suggests that 5-Hydrazinylbenzene-1,3-dicarboxylic acid could also be explored in similar contexts.
properties
IUPAC Name |
5-hydrazinylbenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVVTFIXGGRKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378238 |
Source
|
Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinylbenzene-1,3-dicarboxylic acid | |
CAS RN |
121385-69-1 |
Source
|
Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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